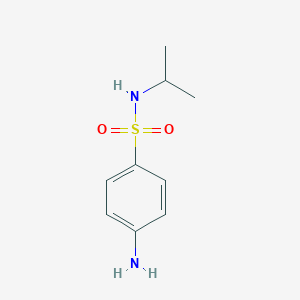

4-amino-N-isopropylbenzenesulfonamide

説明

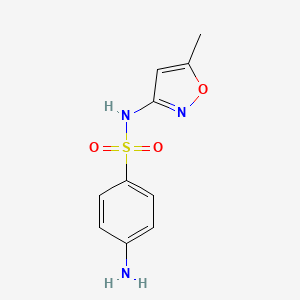

Structure

3D Structure

特性

IUPAC Name |

4-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCULOSSKUXFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356806 | |

| Record name | 4-amino-N-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53668-35-2 | |

| Record name | 4-amino-N-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

The basic physicochemical properties of 4-amino-N-isopropylbenzenesulfonamide are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 53668-35-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₄N₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 214.29 g/mol | --INVALID-LINK--[2] |

| Melting Point | 115 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 370.4 ± 44.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 12.76 ± 0.50 | --INVALID-LINK-- |

| Solubility | While specific data for this compound is limited, sulfonamides generally exhibit slight solubility in cold water and are more soluble in organic solvents like acetone, ethanol, and methanol. Their solubility is also pH-dependent.[3] | - |

Mechanism of Action: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[4]

The inhibitory action of sulfonamides stems from the coordination of the sulfonamide group's nitrogen atom to the zinc ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. The amino group on the benzene ring and the N-isopropyl substitution can further influence the binding affinity and selectivity for different CA isoforms through interactions with amino acid residues in the active site.[4]

References

In-depth Technical Guide: 4-amino-N-isopropylbenzenesulfonamide (CAS 53668-35-2)

Notice: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed technical information regarding the synthesis, biological activity, mechanism of action, and experimental protocols for 4-amino-N-isopropylbenzenesulfonamide (CAS 53668-35-2) is not publicly available at this time. The information presented herein is based on general knowledge of related benzenesulfonamide compounds and publicly accessible basic chemical data.

Chemical Identity and Properties

This compound is a chemical compound belonging to the sulfonamide class. Benzenesulfonamides are a well-established group of compounds with a wide range of applications in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53668-35-2 | N/A |

| Molecular Formula | C₉H₁₄N₂O₂S | N/A |

| Molecular Weight | 214.29 g/mol | N/A |

| IUPAC Name | 4-amino-N-(propan-2-yl)benzenesulfonamide | N/A |

| Synonyms | This compound | N/A |

| Appearance | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

Potential Biological Activity and Mechanism of Action (Hypothesized)

While no specific biological data for this compound has been found, the general structure of 4-aminobenzenesulfonamides is a well-known pharmacophore. Many compounds with this core structure are known to act as carbonic anhydrase inhibitors .

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and certain types of cancer.

Hypothesized Mechanism of Action:

It is plausible that this compound could act as a carbonic anhydrase inhibitor. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as the deprotonated sulfonamide anion can coordinate to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule and thereby inhibiting its catalytic activity. The N-isopropyl group and the 4-amino group on the benzene ring would influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding affinity and selectivity for different carbonic anhydrase isoforms.

Signaling Pathway Diagram (Hypothetical):

Technical Guide: 4-amino-N-isopropylbenzenesulfonamide - A Core Compound for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-amino-N-isopropylbenzenesulfonamide, a sulfonamide compound with potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases. This document details its chemical properties, a likely synthetic route, and relevant experimental protocols.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.285 g/mol |

| CAS Number | 53668-35-2 |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)N |

| InChI Key | VADPIOKQIAQIRG-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder (predicted) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. |

Synthetic Pathway and Experimental Protocols

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[1][2]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Carefully add chlorosulfonic acid (3-4 molar equivalents) to the flask and cool it in an ice bath.

-

Addition of Acetanilide: Slowly add acetanilide (1 molar equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for another hour to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 4-Acetamido-N-isopropylbenzenesulfonamide

-

Reaction Setup: In a suitable flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride from the previous step in a solvent such as acetone or tetrahydrofuran.

-

Addition of Isopropylamine: Add isopropylamine (2-3 molar equivalents) dropwise to the solution while stirring. An excess of the amine is used to act as a base to neutralize the HCl formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Suspend the 4-acetamido-N-isopropylbenzenesulfonamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Reaction: Heat the mixture to reflux for several hours until the hydrolysis of the acetamido group is complete (monitored by TLC).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Biological Activity and Mechanism of Action

Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs).[3][4] These zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton.

Carbonic Anhydrase Inhibition

The primary mechanism of action for sulfonamides as CA inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the enzyme, displacing the zinc-bound water/hydroxide molecule. This interaction prevents the catalytic cycle from proceeding.

Signaling Pathway: Carbonic Anhydrase Catalytic Cycle and Inhibition

Caption: The catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory potential of compounds against carbonic anhydrase is a colorimetric assay based on the esterase activity of the enzyme.[5]

-

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. Inhibitors will compete with pNPA for the active site, leading to a decrease in the rate of color formation.

-

Materials:

-

Purified human carbonic anhydrase isozyme (e.g., hCA I, II, IX, or XII)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (pNPA) solution in a suitable organic solvent (e.g., acetonitrile)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add buffer to the wells of the microplate.

-

Add a solution of the carbonic anhydrase isozyme to each well (except for the blank).

-

Add various concentrations of the test compound (or DMSO for the control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the pNPA solution to all wells.

-

Immediately measure the absorbance at 400 nm at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Quantitative Data

While specific inhibitory data for this compound against various carbonic anhydrase isoforms is not available in the public domain, the table below presents data for related benzenesulfonamide derivatives to provide a comparative context for expected activity.[6]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| Acetazolamide | 250 | 12 |

| Methazolamide | 50 | 14 |

| Ethoxzolamide | 22 | 8 |

| Dorzolamide | 1100 | 3.5 |

| Brinzolamide | 3100 | 3.1 |

| This compound | Data not available | Data not available |

Kᵢ represents the inhibition constant.

Conclusion

This compound is a molecule of significant interest within the broader class of benzenesulfonamide-based carbonic anhydrase inhibitors. Its straightforward synthesis and the established biological activity of its structural class make it a valuable scaffold for further investigation and development in medicinal chemistry. The experimental protocols outlined in this guide provide a foundation for its synthesis and biological evaluation, enabling researchers to explore its potential as a therapeutic agent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-isopropylbenzenesulfonamide, a benzenesulfonamide derivative with potential applications in medicinal chemistry. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route and an analytical methodology for its characterization. A key focus is its role as a potential carbonic anhydrase inhibitor, with a discussion of the underlying mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical structure and various synonyms are presented below.

IUPAC Name: 4-amino-N-propan-2-ylbenzenesulfonamide

Synonyms:

-

N-Isopropyl-4-aminobenzenesulfonamide

-

4-amino-N-(1-methylethyl)benzenesulfonamide

-

Benzenesulfonamide, 4-amino-N-(1-methylethyl)-

-

4-amino-N-propan-2-yl-benzenesulfonamide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂S | |

| Molecular Weight | 214.28 g/mol | |

| Melting Point | 115 °C | |

| Boiling Point (Predicted) | 370.4 ± 44.0 °C | |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.76 ± 0.50 | |

| CAS Number | 53668-35-2 |

Synthesis and Analysis

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through a two-step process starting from p-nitrobenzenesulfonyl chloride and isopropylamine. This is followed by the reduction of the nitro group to an amino group.

Step 1: Synthesis of N-isopropyl-4-nitrobenzenesulfonamide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve p-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled isopropylamine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isopropyl-4-nitrobenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve the N-isopropyl-4-nitrobenzenesulfonamide (1.0 equivalent) obtained from the previous step in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

-

If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete.

-

Monitor the reduction of the nitro group by TLC.

-

After the reaction is complete, if using SnCl₂, cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate.

-

If using catalytic hydrogenation, filter off the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Experimental Protocol: Analytical Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of this compound. The following is a proposed method based on established procedures for similar compounds.[1][2][3][4]

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at approximately 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Biological Activity and Mechanism of Action

Benzenesulfonamides are a well-established class of compounds known to exhibit a range of biological activities, with their most prominent role being inhibitors of carbonic anhydrases (CAs).[5]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.

The primary mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The amino group at the 4-position of the benzene ring can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay.[6][7]

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound

-

HEPES buffer (pH 7.5)

-

Phenol red as a pH indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a series of dilutions of the inhibitor in a suitable solvent (e.g., DMSO).

-

In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzyme-catalyzed CO₂ hydration.

-

Determine the initial rates of the reaction at different inhibitor concentrations.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Mechanism of Carbonic Anhydrase Inhibition

References

- 1. tis.wu.ac.th [tis.wu.ac.th]

- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

"4-amino-N-isopropylbenzenesulfonamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-isopropylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably in the pharmaceutical industry as antimicrobial agents and carbonic anhydrase inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological activity as a carbonic anhydrase inhibitor.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| IUPAC Name | 4-amino-N-(propan-2-yl)benzenesulfonamide | |

| Synonyms | This compound, Benzenesulfonamide, 4-amino-N-(1-methylethyl)- | [1] |

| CAS Number | 53668-35-2 | [2] |

| Molecular Formula | C₉H₁₄N₂O₂S | [2] |

| Molecular Weight | 214.29 g/mol | [3] |

| Melting Point | 115 °C (Predicted) | [1][4] |

| Boiling Point | 370.4 ± 44.0 °C (Predicted) | [1][4] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 12.76 ± 0.50 (Predicted) | [1][4] |

| logP | 0.8 (Computed) | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are generalized for sulfonamides and can be specifically applied to this compound.

Synthesis of this compound

A general method for the synthesis of 4-aminobenzenesulfonamides involves a two-step process starting from p-nitrobenzenesulfonyl chloride.[5]

Step 1: Synthesis of N-isopropyl-4-nitrobenzenesulfonamide

-

Dissolve N,N-diisopropylethylamine in a suitable solvent such as methylene chloride.

-

Slowly add p-nitrobenzenesulfonyl chloride to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography on silica gel.

Step 2: Reduction to this compound

-

Dissolve the N-isopropyl-4-nitrobenzenesulfonamide from the previous step in a suitable solvent like ethanol.

-

Add a catalyst, such as platinum oxide, to the solution.

-

Subject the mixture to hydrogenation using a hydrogen atmosphere (e.g., in a Parr shaker) until the reduction is complete, as monitored by TLC.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a prominent class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and edema.[6][7]

The inhibitory action of sulfonamides on carbonic anhydrase involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby blocking the enzyme's activity.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The presented data on its physical and chemical properties, along with standardized experimental protocols, offer a solid basis for further investigation. The established role of the benzenesulfonamide scaffold as a carbonic anhydrase inhibitor suggests a clear direction for exploring the therapeutic potential of this specific compound. Further experimental validation of the predicted properties and in-depth biological evaluation are warranted to fully characterize its profile.

References

- 1. 53668-35-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 53668-35-2 [chemicalbook.com]

- 5. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

Solubility Profile of 4-amino-N-isopropylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-isopropylbenzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research. Understanding its solubility in various solvents is critical for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the solubility of this compound, including data for structurally related compounds, detailed experimental protocols for solubility determination, and relevant biological pathway information.

General Solubility of Sulfonamides

Sulfonamides as a class of compounds exhibit a wide range of solubilities depending on their specific chemical structure, the nature of the solvent, and the pH of the medium. The presence of both an acidic sulfonamide group and a basic amino group means that their solubility is often pH-dependent. In general, sulfonamides are more soluble in alkaline and acidic solutions compared to neutral water, due to the formation of soluble salts.

Organic solvents play a crucial role in dissolving sulfonamides. Dimethyl sulfoxide (DMSO) is recognized as a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, including many sulfonamides. Other common organic solvents such as ethanol, acetone, and dimethylformamide (DMF) are also frequently used.

Comparative Solubility Data

To provide a practical reference for researchers, the following table summarizes the available quantitative solubility data for sulfonamides that are structurally similar to this compound. This data can be used to estimate the potential solubility of the target compound and to select appropriate solvents for experimental work.

| Compound | Solvent | Solubility | Temperature (°C) |

| Sulfamethoxazole | DMSO | ~50 mg/mL[1][2] | Not Specified |

| DMF | ~50 mg/mL[1][2] | Not Specified | |

| Ethanol | ~0.25 mg/mL[1][2] | Not Specified | |

| Sulfadiazine | DMSO | ~50 mg/mL[3] | Not Specified |

| DMF | ~50 mg/mL[3] | Not Specified | |

| Ethanol | ~0.3 mg/mL[3] | Not Specified | |

| Sulfapyridine | Acetone (90%) | 1.5% (w/v) | Not Specified |

| Ethanol | 0.22% (w/v) | Not Specified | |

| Water | 0.02% (w/v) | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount in preclinical development. The two primary methods for solubility measurement are the kinetic and thermodynamic (or equilibrium) solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in a saturated solution that is formed rapidly, typically by adding a concentrated DMSO stock solution to an aqueous buffer.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

-

Incubation and Shaking: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5-2 hours) to allow for precipitation.

-

Separation of Undissolved Compound: Separate the precipitated solid from the saturated solution. This can be achieved by either centrifugation or filtration using a filter plate (e.g., 0.45 µm pore size).

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate. This is typically done using analytical techniques such as HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy by comparing the response to a standard curve.

Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound in a solvent over a longer period.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., DMSO, ethanol, water, or a specific buffer). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be experimentally determined by measuring the concentration at different time points until it becomes constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation. Care must be taken to avoid any solid particles in the collected solution.

-

Quantification: Dilute the saturated solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Mandatory Visualizations

Biological Context: Carbonic Anhydrase Inhibition

Many sulfonamides are known to act as inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition is a key mechanism for the therapeutic effects of several sulfonamide drugs.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow: Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Generalized workflow for experimental solubility determination.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Siege: A Technical Guide to the Carbonic Anhydrase Inhibitory Action of 4-Aminobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of 4-aminobenzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase (CA), a ubiquitous enzyme family vital to numerous physiological processes. While this guide focuses on the core inhibitory principles of this class of compounds, it is important to note that specific quantitative inhibition data for 4-amino-N-isopropylbenzenesulfonamide against various carbonic anhydrase isoforms were not available in the reviewed scientific literature. The principles, experimental protocols, and structural insights detailed herein are based on extensive research on closely related 4-aminobenzenesulfonamide analogs and provide a robust framework for understanding their therapeutic potential.

The Core Mechanism: A Tale of Zinc Coordination and Active Site Occlusion

The inhibitory prowess of 4-aminobenzenesulfonamide derivatives against carbonic anhydrases hinges on a highly specific and potent interaction with the enzyme's active site. The cornerstone of this interaction is the coordination of the deprotonated sulfonamide moiety to the catalytic zinc ion (Zn²⁺)[1]. This fundamental binding mode is conserved across the vast majority of sulfonamide-based CA inhibitors.

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors effectively hijack this mechanism by displacing the hydroxide ion and coordinating directly to the Zn²⁺ ion through the nitrogen atom of the sulfonamide group. This coordination forms a stable, tetrahedral geometry, effectively rendering the zinc ion unavailable for its catalytic role[1].

Beyond this primary zinc-binding interaction, the potency and isoform selectivity of 4-aminobenzenesulfonamide derivatives are fine-tuned by a network of secondary interactions within the active site cavity. The benzene ring of the inhibitor typically engages in van der Waals interactions with hydrophobic residues, while the 4-amino group and other substituents can form hydrogen bonds and other non-covalent interactions with hydrophilic residues lining the active site. These secondary interactions are crucial for achieving high affinity and for discriminating between the various carbonic anhydrase isoforms, which differ in the amino acid composition of their active site funnels.

References

"4-amino-N-isopropylbenzenesulfonamide" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-amino-N-isopropylbenzenesulfonamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive analysis based on data from structurally analogous compounds, including 4-aminobenzenesulfonamide and various N-substituted sulfonamides. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from closely related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic protons ortho to -SO₂NHR |

| ~ 6.6 - 6.8 | Doublet | 2H | Aromatic protons ortho to -NH₂ |

| ~ 5.8 - 6.2 | Broad Singlet | 2H | -NH₂ protons |

| ~ 4.8 - 5.2 | Singlet | 1H | -SO₂NH- proton |

| ~ 3.3 - 3.7 | Septet | 1H | -CH(CH₃)₂ proton |

| ~ 1.1 - 1.3 | Doublet | 6H | -CH(CH₃)₂ protons |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | Aromatic C-NH₂ |

| ~ 130 | Aromatic C-SO₂ |

| ~ 128 | Aromatic CH ortho to -SO₂NHR |

| ~ 114 | Aromatic CH ortho to -NH₂ |

| ~ 48 | -CH(CH₃)₂ |

| ~ 23 | -CH(CH₃)₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3250 - 3350 | Medium, Broad | N-H stretch (sulfonamide) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2980 | Medium | Aliphatic C-H stretch |

| ~ 1600, ~1500 | Strong | Aromatic C=C bending |

| ~ 1330 | Strong | Asymmetric SO₂ stretch |

| ~ 1150 | Strong | Symmetric SO₂ stretch |

| ~ 900 | Medium | S-N stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 214 | [M]⁺, Molecular ion |

| 199 | [M - CH₃]⁺ |

| 156 | [M - NH(CH(CH₃)₂)]⁺ |

| 108 | [H₂NC₆H₄SO₂]⁺ |

| 92 | [H₂NC₆H₄]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[2] A larger number of scans and a longer acquisition time are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2][3]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent.[5] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of the empty sample holder or pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).[8] EI involves bombarding the sample with a high-energy electron beam, which typically causes fragmentation of the molecule.[8][9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. youtube.com [youtube.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 4-amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics and conformational landscape of 4-amino-N-isopropylbenzenesulfonamide. While a specific crystal structure for this compound is not publicly available, this document leverages crystallographic data from closely related analogs and outlines the established experimental and computational methodologies for its structural elucidation. This guide serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by detailing the protocols for crystal growth, X-ray diffraction analysis, and computational conformational studies pertinent to sulfonamides.

Introduction

Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The three-dimensional structure and conformational flexibility of these molecules are paramount to their biological function, governing their interaction with target receptors. This compound, a member of this family, is of significant interest for structural analysis to inform rational drug design and development. Understanding its solid-state conformation and dynamic behavior in solution is crucial for predicting its physicochemical properties and biological efficacy.

Predicted Crystal Structure and Molecular Geometry

In the absence of an experimentally determined crystal structure for this compound, we can infer its likely geometric parameters from high-quality crystallographic studies of analogous sulfonamide-containing molecules. The geometry of the benzenesulfonamide core is generally well-conserved across different structures.

Tabulated Crystallographic Data of Analogous Sulfonamides

The following table summarizes key bond lengths and angles from the crystal structures of related benzenesulfonamide derivatives. These values provide a reliable estimate for the corresponding parameters in this compound.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| S=O | 1.43 - 1.44 | - |

| S-N | 1.62 - 1.63 | - |

| S-C (aromatic) | 1.77 - 1.78 | - |

| O=S=O | - | 118 - 120 |

| O=S-N | - | 106 - 108 |

| O=S-C | - | 107 - 109 |

| N-S-C | - | 108 - 110 |

Data compiled from published crystallographic studies of benzenesulfonamide derivatives.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the S-N and S-C bonds. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring these conformational preferences.[1]

Key Torsional Angles

The biological activity of sulfonamides can be highly dependent on their conformational state.[2] The key dihedral angles that dictate the overall shape of the molecule are:

-

C-S-N-C: Defines the orientation of the isopropyl group relative to the phenyl ring.

-

C-C-S-N: Describes the rotation of the sulfonamide group with respect to the plane of the benzene ring.

Studies on similar sulfonamides have shown that the plane containing the C(aryl)-S-N bond is often perpendicular to the plane of the benzene ring.[3]

Experimental Protocols

Single Crystal Growth

Obtaining high-quality single crystals is the prerequisite for X-ray diffraction analysis.[4] The slow evaporation method is a common and effective technique for growing crystals of small organic molecules.[5]

Protocol for Slow Evaporation:

-

Solvent Selection: Dissolve a small amount of purified this compound in a variety of solvents to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or loop.[4]

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional arrangement of atoms in the crystalline state.

General Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

Computational Methodology

Computational chemistry provides a powerful avenue for exploring the conformational preferences and electronic properties of molecules.

Conformational Search

A systematic or stochastic conformational search can be performed to identify low-energy conformers. This involves rotating the rotatable bonds (e.g., S-N, S-C) and calculating the energy of each resulting conformation.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for optimizing the geometry and calculating the electronic properties of molecules.[1]

Typical DFT Protocol:

-

Input Structure Generation: Build an initial 3D structure of this compound.

-

Conformational Search: Perform a conformational search using a lower-level theory (e.g., molecular mechanics) to identify potential energy minima.

-

Geometry Optimization: Optimize the geometry of the lowest energy conformers using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

-

Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculation: Calculate various molecular properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and dipole moment.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its structural and conformational analysis. By leveraging data from analogous compounds and employing established experimental and computational techniques, researchers can gain significant insights into the molecular properties of this and other related sulfonamides. The detailed protocols and workflows presented herein are intended to facilitate further investigation into this important class of molecules, ultimately aiding in the design of novel therapeutic agents.

References

Unveiling the Biological Potential of 4-amino-N-isopropylbenzenesulfonamide: A Technical Overview of its Role in Drug Discovery

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the biological activity screening landscape surrounding the chemical entity, 4-amino-N-isopropylbenzenesulfonamide. While direct biological screening results for this specific compound are not extensively available in public literature, its integral role as a synthetic intermediate in the generation of potent, biologically active molecules warrants a thorough examination of the screening methodologies employed for its derivatives. This document collates and presents detailed experimental protocols and conceptual workflows relevant to the therapeutic areas where these derivatives have shown promise.

Executive Summary

This compound is a key building block in the synthesis of advanced chemical compounds, particularly in the development of novel therapeutics. Although comprehensive biological activity data for the compound itself is not publicly documented, its derivatives have been notably investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the proteasome, both critical targets in oncology. This guide provides a detailed account of the experimental procedures used to assess the biological activity of compounds synthesized from this compound, offering valuable insights for researchers engaged in similar drug discovery endeavors.

Quantitative Biological Activity Data

As of the latest literature review, no direct quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound against specific biological targets has been published. The compound is consistently referenced as a reactant in the synthesis of more complex molecules. The following tables are presented to illustrate the standard format for data presentation in biological screening; however, the data fields are marked as "Not Available" for this specific compound.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Notes |

| Not Available | Not Available | Not Available | Not Available | No direct inhibition data found in the literature. |

Table 2: Cellular Activity Data for this compound

| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |

| Not Available | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

The following sections detail the experimental methodologies that have been employed to screen the biological activity of compounds derived from this compound.

In Vitro CDK2/CCNE1 Enzyme Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is utilized to measure the direct inhibitory effect of a compound on the kinase activity of the CDK2/Cyclin E1 complex.

Principle: The assay quantifies the phosphorylation of a peptide substrate by the CDK2/Cyclin E1 enzyme. It uses a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the donor (Eu) and acceptor (ULight™) fluorophores into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. The intensity of the HTRF signal is proportional to the extent of substrate phosphorylation.

Procedure:

-

Reaction Setup: In a 384-well low volume plate, combine the test compound (at various concentrations), the ULight™-labeled EIF4E-binding protein 1 (Thr37/46) peptide substrate, and the CDK2/CCNE1 enzyme in an appropriate kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect phosphorylation by adding a detection mixture containing the Europium-labeled anti-phospho-EIF4E binding protein1 (Thr37/46) antibody and EDTA.

-

Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The percent inhibition is determined relative to controls (DMSO for 100% activity and no enzyme for 0% activity). IC50 values are then calculated using a four-parameter dose-response curve.

Cellular Phospho-Retinoblastoma (p-Rb S780) HTRF Assay

This assay measures the inhibition of CDK2 activity within a cellular context by quantifying the phosphorylation of its downstream substrate, the Retinoblastoma (Rb) protein, at serine 780.

Principle: Cells are treated with the test compound, and the level of phosphorylated Rb at S780 is measured using an HTRF sandwich immunoassay. A Europium-labeled anti-Rb antibody and a d2-labeled anti-phospho-Rb (S780) antibody are used. In the presence of p-Rb (S780), the two antibodies bind to the protein, bringing the Eu-donor and d2-acceptor into proximity and generating a FRET signal.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., CCNE1-amplified COV318 cells) in a 96-well plate and culture until they reach the desired confluency. Treat the cells with various concentrations of the test compound for a specified duration.

-

Cell Lysis: Remove the culture medium and lyse the cells using a specific lysis buffer.

-

Lysate Transfer: Transfer the cell lysates to a 384-well low volume white plate.

-

Antibody Addition: Add the premixed HTRF detection antibodies (Eu-labeled anti-Rb and d2-labeled anti-phospho-Rb S780) to the lysates.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 4 hours).

-

Signal Reading and Analysis: Read the TR-FRET signal on a compatible plate reader and calculate the HTRF ratio. Determine the IC50 values based on the dose-dependent inhibition of Rb phosphorylation.

Proteasome Activity Assays (Chymotrypsin-Like, Trypsin-Like, and PGPH)

These assays are designed to measure the inhibitory effects of compounds on the different proteolytic activities of the 20S proteasome.

Principle: The assays utilize specific fluorogenic peptide substrates for each of the proteasome's active sites. Cleavage of the substrate by the proteasome releases a fluorescent molecule (e.g., AMC - 7-Amino-4-methylcoumarin), and the increase in fluorescence intensity is proportional to the enzymatic activity.

Substrates:

-

Chymotrypsin-like (CT-L): Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-AMC)

-

Trypsin-like (T-L): Boc-LSTR-AMC (Boc-Leu-Ser-Thr-Arg-AMC)

-

Peptidylglutamyl-peptide hydrolyzing (PGPH): Z-LLE-AMC (Z-Leu-Leu-Glu-AMC)

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, incubate the purified human 20S proteasome with various concentrations of the test compound in an appropriate assay buffer.

-

Reaction Initiation: Add the specific fluorogenic substrate to initiate the reaction.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 values.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described biological assays.

Caption: Workflow for the in vitro CDK2/CCNE1 HTRF enzyme assay.

Caption: Workflow for the cellular p-Rb (S780) HTRF assay.

Caption: Simplified CDK2/Cyclin E signaling pathway in cell cycle progression.

Conclusion

While this compound has not been extensively characterized for its own biological activities, its utility as a scaffold for the synthesis of potent enzyme inhibitors is evident. The detailed protocols for CDK2 and proteasome activity screening provided herein offer a valuable resource for researchers in the field of drug discovery and development. Future work to directly screen this and similar foundational molecules may yet reveal novel biological functions.

In-depth Technical Guide: Potential Therapeutic Applications of 4-amino-N-isopropylbenzenesulfonamide and its Analogs

Disclaimer: This document provides a technical overview of the potential therapeutic applications of the chemical class to which 4-amino-N-isopropylbenzenesulfonamide belongs. Direct experimental data on the biological activity of this compound is limited in publicly available scientific literature. Therefore, this guide extrapolates potential applications based on the well-established activities of structurally related N-substituted 4-aminobenzenesulfonamides. The primary focus will be on their role as carbonic anhydrase inhibitors.

Introduction to this compound

This compound is a chemical compound belonging to the sulfonamide class, characterized by a benzene ring substituted with an amino group and a sulfonamide group, the latter of which is further substituted with an isopropyl group. While this specific molecule is available commercially for research purposes, its direct therapeutic applications have not been extensively documented. However, the broader class of N-substituted 4-aminobenzenesulfonamides is a cornerstone in medicinal chemistry, with numerous derivatives developed as therapeutic agents.

The primary mechanism of action for many compounds in this class is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[3][4] Their inhibition has therapeutic implications in a range of diseases, including glaucoma, epilepsy, and cancer.[3][4][5]

Core Therapeutic Target: Carbonic Anhydrases

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several isoforms of human carbonic anhydrase (hCA), with varying tissue distribution and physiological roles. Notably, hCA II is abundant in the eye, while hCA IX and hCA XII are overexpressed in many types of tumors.[4][6] This differential expression allows for the design of isoform-selective inhibitors to target specific pathologies while minimizing side effects.

Mechanism of Action: Carbonic Anhydrase Inhibition

The therapeutic effect of benzenesulfonamide derivatives stems from their ability to bind to the zinc ion within the active site of carbonic anhydrase.[1][2] The sulfonamide group coordinates with the zinc ion, mimicking the transition state of the carbon dioxide hydration reaction and thereby blocking the enzyme's catalytic activity. The N-substituent on the sulfonamide group can be modified to achieve desired physicochemical properties and isoform selectivity.

Potential Therapeutic Applications

Based on the known activities of its structural analogs, this compound could potentially be explored for the following therapeutic applications:

Oncology

Tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII, are involved in regulating the pH of the tumor microenvironment. Their overexpression is linked to tumor progression and metastasis.[6] Inhibition of these isoforms can disrupt the pH balance, leading to apoptosis of cancer cells. Benzenesulfonamide derivatives have been extensively studied as anticancer agents targeting these isoforms.[7]

Glaucoma

Carbonic anhydrase II is highly expressed in the ciliary body of the eye and is involved in the secretion of aqueous humor. Inhibition of hCA II reduces the rate of aqueous humor formation, thereby lowering intraocular pressure (IOP).[8] Sulfonamide-based drugs, such as dorzolamide and brinzolamide, are used topically to treat glaucoma.[1][8]

Other Potential Applications

The versatility of the sulfonamide scaffold has led to its investigation in a wide range of other therapeutic areas, including:

-

Anticonvulsants: Acetazolamide, a sulfonamide CA inhibitor, is used in the treatment of epilepsy.[3]

-

Diuretics: By inhibiting CA in the kidneys, some sulfonamides can increase urine output.

-

Antibacterial Agents: While a different class of sulfonamides, the antimicrobial "sulfa drugs" also contain the benzenesulfonamide core and act by inhibiting dihydropteroate synthase in bacteria.[4]

Quantitative Data on Structurally Related Analogs

The following table summarizes the carbonic anhydrase inhibitory activity of some N-alkylbenzenesulfonamide analogs. This data is illustrative of the potential activity of this compound.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| 4-amino-N-ethylbenzenesulfonamide | hCA II | 85 |

| 4-amino-N-propylbenzenesulfonamide | hCA II | 62 |

| 4-amino-N-butylbenzenesulfonamide | hCA II | 45 |

| 4-amino-N-ethylbenzenesulfonamide | hCA IX | 25 |

| 4-amino-N-propylbenzenesulfonamide | hCA IX | 18 |

| 4-amino-N-butylbenzenesulfonamide | hCA IX | 12 |

Note: The data presented in this table are representative values from various studies on N-substituted benzenesulfonamides and are intended for comparative purposes.

Experimental Protocols

Synthesis of N-Substituted 4-Aminobenzenesulfonamides

A general synthetic route for N-substituted 4-aminobenzenesulfonamides involves the reaction of 4-acetylaminobenzenesulfonyl chloride with the desired primary amine, followed by deacetylation.

Workflow for Synthesis:

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CO₂ hydration reaction.[9]

Experimental Workflow for CA Inhibition Assay:

Protocol Outline:

-

Reagent Preparation: Prepare solutions of the carbonic anhydrase isoenzyme, the test inhibitor at various concentrations, and a suitable buffer (e.g., Tris-HCl).

-

Enzyme-Inhibitor Pre-incubation: Mix the enzyme and inhibitor solutions and allow them to incubate to reach binding equilibrium.

-

Reaction Initiation: Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution.

-

Data Acquisition: Monitor the change in pH over time using a pH indicator and a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the rates against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) can then be calculated from the IC50 value.[10]

Signaling Pathways

The primary signaling pathway affected by carbonic anhydrase inhibitors in the context of cancer is the regulation of intracellular and extracellular pH.

Simplified Signaling Pathway of CA IX in Cancer:

Conclusion

References

- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 4-Amino-N-ethylbenzenesulfonamide | 1709-53-1 [smolecule.com]

- 7. dovepress.com [dovepress.com]

- 8. Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma | Ento Key [entokey.com]

- 9. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courses.edx.org [courses.edx.org]

The Role of 4-amino-N-isopropylbenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of the medicinal chemistry applications of 4-amino-N-isopropylbenzenesulfonamide. Primarily utilized as a key synthetic intermediate, this compound serves as a foundational building block in the development of targeted therapeutics, particularly in the oncology domain. Its structural motif is integral to the synthesis of potent and selective inhibitors of critical cellular targets such as Cyclin-Dependent Kinase 2 (CDK2) and the proteasome. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data, experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

This compound has emerged as a valuable scaffold in the design of sophisticated molecular inhibitors. Its primary role is not as a standalone therapeutic agent but as a crucial intermediate that allows for the construction of more complex molecules with high specificity and biological activity.

Intermediate in the Synthesis of CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers.[1][2] The development of selective CDK2 inhibitors is a significant focus of anticancer drug discovery. This compound is employed as a reactant in the synthesis of tricyclic amine compounds that have demonstrated potent CDK2 inhibitory activity. These compounds are being investigated for the treatment of cancers characterized by CDK2 pathway dysregulation.

Precursor for Proteasome Inhibitors

The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation.[3][4] Its inhibition is a validated therapeutic strategy, particularly in hematological malignancies. This compound serves as a precursor in the synthesis of novel naphthoquinone analogs that act as proteasome inhibitors.[5] These inhibitors have shown promise in selectively targeting cancer cells.

Physicochemical and Characterization Data

Quantitative data for this compound is summarized in the table below. To date, there is no publicly available data on the direct biological activity (e.g., IC50) of this compound, reinforcing its role as a synthetic intermediate rather than an active pharmaceutical ingredient.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 214.29 g/mol | --INVALID-LINK-- |

| CAS Number | 53668-35-2 | --INVALID-LINK-- |

| Melting Point | 117–118 °C | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.37 (d, J = 8.8 Hz, 2H), 7.00 (t, J = 5.6 Hz, 1H), 6.58 (d, J = 8.8 Hz, 2H), 5.88 (s, 2H), 3.55 (m, 1H), 0.95 (d, J = 6.4 Hz, 6H) | [3] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is provided below, adapted from published literature.[3]

Materials:

-

N-isopropyl-4-nitrobenzenesulfonamide

-

Methanol

-

10% Palladium on Carbon (Pd/C) catalyst cartridge

-

H-cube apparatus

Procedure:

-

Dissolve N-isopropyl-4-nitrobenzenesulfonamide (0.3 g, 1.23 mmol) in methanol.

-

Set the H-cube apparatus to "Full H₂ mode" with a pressure of 40 bars and a temperature of 30 °C.

-

Use a 10% Pd/C catalyst cartridge.

-

Pass the methanolic solution of the starting material through the H-cube apparatus at a flow rate of 1.0 mL/min.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 40% ethyl acetate in hexane.

-

Upon completion of the reaction, evaporate the solvent under vacuum.

-

Dry the resulting solid under vacuum to yield this compound as a yellowish-orange solid (0.29 g, 97% yield).

Signaling Pathways and Synthetic Workflows

To visually represent the context in which this compound is utilized, the following diagrams of the relevant biological pathways and a generalized synthetic workflow are provided.

CDK2 Signaling Pathway in the Cell Cycle

Ubiquitin-Proteasome Pathway

Generalized Synthetic Workflow

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the History of 4-amino-N-isopropylbenzenesulfonamide: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-isopropylbenzenesulfonamide, a member of the vast sulfonamide class of compounds, holds a unique place in the historical landscape of medicinal chemistry. While not as widely recognized as its parent compound, sulfanilamide, its study and development are emblematic of the broader scientific exploration into the structure-activity relationships of sulfonamides that followed the groundbreaking discovery of their antibacterial properties. This technical guide delves into the historical research and discovery of this compound, providing a comprehensive overview of its synthesis, early biological evaluation, and the scientific context of its emergence.

Historical Context: The Dawn of the Sulfonamide Era

The journey of this compound is intrinsically linked to the revolutionary discovery of sulfonamide drugs in the 1930s. The story begins with the synthesis of sulfanilamide (4-aminobenzenesulfonamide) by Austrian chemist Paul Gelmo in 1908. However, its profound therapeutic potential remained unrecognized until the groundbreaking work of Gerhard Domagk at Bayer in 1935. Domagk discovered that a red azo dye, Prontosil, was effective in treating streptococcal infections in mice. It was later elucidated by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide.

This seminal discovery opened the floodgates for the synthesis and evaluation of thousands of sulfonamide derivatives. The primary goal of this extensive research was to improve upon the efficacy, broaden the antibacterial spectrum, and reduce the toxicity of sulfanilamide. A key strategy in this endeavor was the modification of the sulfonamide nitrogen (N1-substitution), leading to the development of a plethora of N-substituted sulfanilamides. It is within this vibrant period of early antibiotic research that the synthesis and investigation of compounds like this compound took place.

The Emergence of this compound

While a definitive, single "discovery" paper for this compound is not readily apparent in the most prominent historical literature, its synthesis falls within the logical progression of N-alkylation of the sulfanilamide scaffold. The introduction of an isopropyl group at the N1 position was a deliberate chemical modification aimed at exploring the impact of a small, branched alkyl substituent on the molecule's physicochemical properties and biological activity.

The primary synthetic route to this compound, in line with the methodologies of the era, would have involved the reaction of a protected p-aminobenzenesulfonyl chloride with isopropylamine, followed by the deprotection of the amino group.

General Synthesis Pathway

The logical synthesis pathway for this compound, based on common organic chemistry principles of the time, is outlined below.